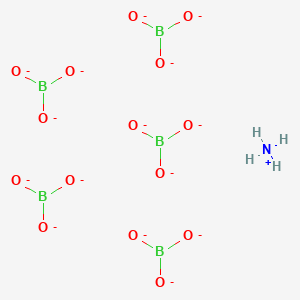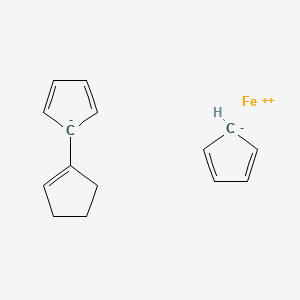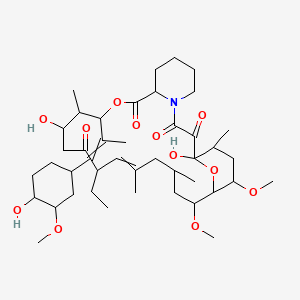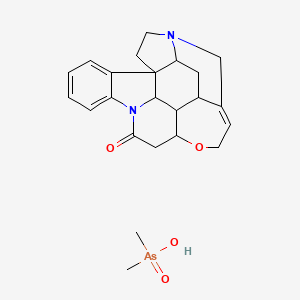
Diphenyl(1,5-cyclooctadiene)platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the molecular formula C20H22Pt. It is commonly used in various chemical applications due to its unique properties. The compound consists of a platinum atom coordinated to two phenyl groups and a 1,5-cyclooctadiene ligand, forming a stable complex .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl(1,5-cyclooctadiene)platinum(II) can be synthesized through the reaction of platinum(II) chloride with 1,5-cyclooctadiene and diphenylmagnesium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of diphenyl(1,5-cyclooctadiene)platinum(II) generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of automated reactors and controlled environments ensures the consistency and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(1,5-cyclooctadiene)platinum(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) complexes.
Reduction: It can be reduced back to platinum(0) complexes.
Substitution: The phenyl groups or the 1,5-cyclooctadiene ligand can be substituted with other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other organic ligands under mild conditions
Major Products
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) complexes.
Substitution: Various platinum(II) complexes with different ligands
Aplicaciones Científicas De Investigación
Diphenyl(1,5-cyclooctadiene)platinum(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying platinum-DNA interactions.
Medicine: Explored for its anticancer properties, particularly in the development of platinum-based chemotherapeutic agents.
Industry: Utilized in the production of electronic materials, such as thin films and coatings .
Mecanismo De Acción
The mechanism of action of diphenyl(1,5-cyclooctadiene)platinum(II) involves the coordination of the platinum center to various molecular targets. In biological systems, it can bind to DNA, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer
Uniqueness
Diphenyl(1,5-cyclooctadiene)platinum(II) is unique due to its specific ligand arrangement, which provides distinct reactivity and stability compared to other platinum complexes.
Propiedades
Número CAS |
12277-88-2 |
|---|---|
Fórmula molecular |
C20H22Pt |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
benzene;cycloocta-1,5-diene;platinum(2+) |
InChI |
InChI=1S/C8H12.2C6H5.Pt/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;/h1-2,7-8H,3-6H2;2*1-5H;/q;2*-1;+2 |
Clave InChI |
GGVUMOXWZYBTLY-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |
SMILES canónico |
C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |
Sinónimos |
DIPHENYL(1,5-CYCLOOCTADIENE) PLATINUM(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


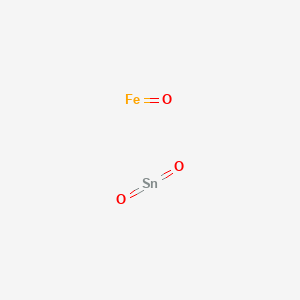
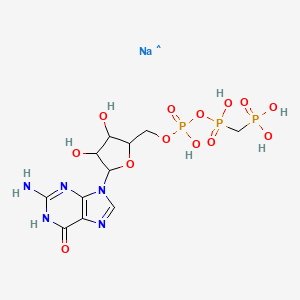
![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)

